molecular formula C23H21ClF3N5O3 B2969484 N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide CAS No. 338761-54-9

N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide

Cat. No. B2969484
CAS RN: 338761-54-9
M. Wt: 507.9
InChI Key: DPXVFUOFUSNAKV-UHFFFAOYSA-N
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Description

The compound “N’-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a pyridine ring, a piperidine ring, and an isoxazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced via a reaction with a trifluoromethylating reagent . The pyridine and piperidine rings could be formed via cyclization reactions . The isoxazole ring could be formed via a reaction involving an α-hydroxyketone and a hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The trifluoromethyl group would likely add significant electron-withdrawing character to the molecule, which could affect its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl group, the pyridine and piperidine rings, and the isoxazole ring. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group and the various rings in its structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .

Scientific Research Applications

Novel Pyridine Derivatives and Biological Activities

Another study focused on creating novel pyridine and fused pyridine derivatives, starting from a specific hydrazinyl-pyridine-carbonitrile. The synthesized compounds underwent molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. Moreover, these compounds demonstrated antimicrobial and antioxidant activities, suggesting their potential in medical and pharmaceutical applications (Flefel et al., 2018).

Anticancer Evaluations

The compound's framework has also been used in synthesizing new 2-chloro-3-hetarylquinolines, which were evaluated for their antibacterial and anticancer properties. The synthesized compounds showed significant activity against various cancer cell lines, suggesting the compound's potential role in developing new anticancer therapies (Bondock & Gieman, 2015).

Glycine Transporter Inhibitor for CNS Applications

Research into central nervous system (CNS) pharmacotherapies has also benefited from the compound's derivatives. A study identified a potent glycine transporter 1 inhibitor with a favorable pharmacokinetic profile, highlighting its potential application in treating CNS disorders (Yamamoto et al., 2016).

properties

IUPAC Name

N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonyl]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClF3N5O3/c1-13-18(19(31-35-13)14-5-3-2-4-6-14)22(34)30-29-21(33)15-7-9-32(10-8-15)20-17(24)11-16(12-28-20)23(25,26)27/h2-6,11-12,15H,7-10H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXVFUOFUSNAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NNC(=O)C3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide

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